Ethanol, 2-(octadecylsulfinyl)-
Description
Properties
CAS No. |
58840-42-9 |
|---|---|
Molecular Formula |
C20H42O2S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-octadecylsulfinylethanol |
InChI |
InChI=1S/C20H42O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23(22)20-18-21/h21H,2-20H2,1H3 |
InChI Key |
UTZYFZIZLDQCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(octadecylsulfinyl)-, typically involves the oxidation of octadecyl sulfide to octadecyl sulfoxide, followed by the reaction with ethanol. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of ethanol, 2-(octadecylsulfinyl)-, may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(octadecylsulfinyl)-, undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(octadecylsulfonyl)ethanol.
Reduction: Formation of 2-(octadecylthio)ethanol.
Substitution: Formation of various substituted ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethanol, 2-(octadecylsulfinyl)- is a long-chain aliphatic compound with a sulfinyl functional group. Its structure allows it to interact with biological systems and materials in unique ways, making it suitable for various applications.
Biological Applications
1.1 Antioxidant Activity
Research has indicated that ethanol can influence oxidative stress responses in biological systems. A study demonstrated that ethanol reduced superoxide ion formation in polymorphonuclear leukocytes, suggesting a potential role in modulating inflammatory responses through its effects on calcium signaling and phospholipase activity . This property may be leveraged in developing therapeutic agents for conditions characterized by oxidative stress.
1.2 Drug Delivery Systems
The amphiphilic nature of ethanol, 2-(octadecylsulfinyl)- may enhance its utility in drug delivery systems. Its ability to form micelles can facilitate the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant in cancer therapy, where targeted delivery of chemotherapeutic agents is crucial for minimizing side effects and maximizing efficacy.
Industrial Applications
2.1 Surfactants and Emulsifiers
Due to its surfactant properties, ethanol, 2-(octadecylsulfinyl)- can be utilized in formulating emulsions and foams in cosmetic and pharmaceutical industries. Its efficacy as an emulsifier can improve the stability and texture of creams and lotions, enhancing product performance.
2.2 Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a component in coatings and adhesives. Its ability to enhance adhesion properties while providing resistance to moisture makes it valuable in manufacturing processes where durability is essential.
Environmental Applications
3.1 Bioremediation
Ethanol, 2-(octadecylsulfinyl)- has shown promise in bioremediation efforts, particularly in the degradation of pollutants. Its role as an electron donor can stimulate microbial activity that facilitates the breakdown of hazardous substances in contaminated environments.
Case Studies
Mechanism of Action
The mechanism of action of ethanol, 2-(octadecylsulfinyl)-, involves its interaction with lipid bilayers and proteins due to its amphiphilic structure. The sulfinyl group can form hydrogen bonds and dipole-dipole interactions, while the long octadecyl chain provides hydrophobic interactions. These properties enable it to modulate membrane fluidity and protein function, making it useful in various applications.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The sulfinyl group in Ethanol, 2-(octadecylsulfinyl)- introduces moderate polarity compared to thioethers (e.g., 2-{[(ethylsulfanyl)ethynyl]sulfanyl}ethanol ) and higher polarity than ethers (e.g., 2-(octadecyloxy)ethanol ). Sulfonates (e.g., ethanolamine p-dodecylbenzenesulfonate ) are fully ionized, enhancing water solubility. Thiophene-containing analogues (e.g., 2-(2-thienyl)ethanol ) exhibit aromaticity, influencing electronic properties and reactivity.
Alkyl Chain Length: The C18 chain in Ethanol, 2-(octadecylsulfinyl)- and 2-(octadecyloxy)ethanol confers high hydrophobicity, making these compounds effective in forming micelles or stabilizing emulsions. Shorter chains (e.g., C12 in ethanolamine p-dodecylbenzenesulfonate ) reduce melting points and improve solubility in polar solvents.
Applications :
- Long-chain ethers and sulfonates dominate industrial surfactant applications due to their stability and tunable hydrophilic-lipophilic balance (HLB).
- Sulfinyl derivatives are less common but may serve as intermediates in oxidation reactions or specialty surfactants requiring controlled polarity.
Research Findings and Limitations
- Thermal Stability: 2-(Octadecyloxy)ethanol has a melting point >50°C due to its long alkyl chain, whereas sulfonates (e.g., ethanolamine p-dodecylbenzenesulfonate ) exhibit higher thermal stability in aqueous solutions .
- Synthetic Challenges: Sulfinyl groups require controlled oxidation of thioethers, a process sensitive to overoxidation to sulfones. This complicates large-scale production of Ethanol, 2-(octadecylsulfinyl)- compared to ethers or sulfonates .
Q & A
Basic: What synthetic methodologies are recommended for Ethanol, 2-(octadecylsulfinyl)- in laboratory settings?
Answer:
The synthesis typically involves the oxidation of 2-(octadecylthio)ethanol using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form the sulfoxide group. A solvent-free approach with catalytic systems (e.g., cobalt chloride, as in ) can enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm sulfoxide formation via FT-IR (S=O stretch at ~1030–1070 cm⁻¹) .
Basic: How can chromatographic techniques assess the purity of Ethanol, 2-(octadecylsulfinyl)-?
Answer:
High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/water (7:3 v/v) is effective (see for system suitability). Resolution (NLT 2.0 between adjacent peaks) and retention time consistency should be validated. Gas chromatography (GC) with flame ionization detection (FID) is also suitable for volatile derivatives. Quantify impurities using external calibration curves and report purity as ≥95% (area normalization) .
Advanced: How can reaction yield optimization be achieved under varying catalytic conditions?
Answer:
Employ a response surface methodology (RSM) design (as in ) to optimize parameters: catalyst loading (0.5–2 mol%), temperature (25–60°C), and reaction time (4–24 hrs). Use central composite design (CCD) to model interactions. For example, cobalt(II) chloride in acetyl chloride () may yield >80% conversion at 40°C with 1.5 mol% catalyst. Validate predictions experimentally and analyze variance (ANOVA) to confirm model significance .
Advanced: How does the sulfinyl group affect stability under varying pH and temperature?
Answer:
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., sulfone or thioether via LC-MS). The sulfinyl group is prone to hydrolysis under strongly acidic/basic conditions. Kinetic analysis (Arrhenius plots) can predict shelf-life at 25°C .
Basic: What spectroscopic methods confirm the structure of Ethanol, 2-(octadecylsulfinyl)-?
Answer:
- ¹H/¹³C NMR : Key signals include δ 2.8–3.2 ppm (CH₂-S(O)-) and δ 3.6–3.8 ppm (CH₂-OH).
- FT-IR : Confirm S=O (1030–1070 cm⁻¹) and OH (3200–3600 cm⁻¹) stretches.
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 346.3 (C₂₀H₄₂O₂S). Compare with NIST spectral data ( ) .
Advanced: What challenges arise in isolating Ethanol, 2-(octadecylsulfinyl)- from complex mixtures?
Answer:
The long alkyl chain increases hydrophobicity, complicating separation. Use reverse-phase flash chromatography (C18 silica, methanol/water gradient) or liquid-liquid extraction (ethyl acetate/water). Co-elution with unreacted thioether is common; optimize mobile phase polarity to achieve baseline resolution. Purity verification via ¹H NMR (integration of residual peaks) is critical .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats (per Safety Descriptions in ).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict reactivity in nucleophilic reactions?
Answer:
Density functional theory (DFT) calculations (B3LYP/6-31G*) can model electron density around the sulfinyl group. Molecular dynamics simulations assess solvation effects in ethanol/water mixtures (see for solvent interactions). Predict regioselectivity in nucleophilic attacks (e.g., at sulfur vs. hydroxyl group) and validate with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
